(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide typically involves multiple steps, including the introduction of deuterium atoms. The process often starts with the preparation of the core structure, followed by the selective introduction of deuterium atoms through specific reactions. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and precise control of reaction conditions are crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of specialized materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s stability and reactivity, leading to unique effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide: is similar to other deuterated compounds, such as deuterated benzene and deuterated ethanol.
Non-deuterated analogs: Compounds like (2S)-2-[[(1S)-1-cyano-2,2-bis(methyl)propyl]amino]-2-phenylacetamide.
Uniqueness
The uniqueness of this compound lies in its multiple deuterium atoms, which provide enhanced stability and distinct reactivity compared to non-deuterated analogs. This makes it particularly valuable in research and industrial applications where isotopic labeling is essential.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
254.38 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)11(9-15)17-12(13(16)18)10-7-5-4-6-8-10/h4-8,11-12,17H,1-3H3,(H2,16,18)/t11-,12+/m1/s1/i1D3,2D3,3D3 |
InChI Key |
LDJNOUYUCQYSPV-AFIYKAIUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C#N)N[C@@H](C1=CC=CC=C1)C(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C#N)NC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.